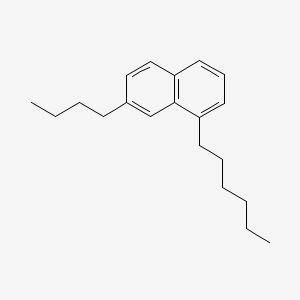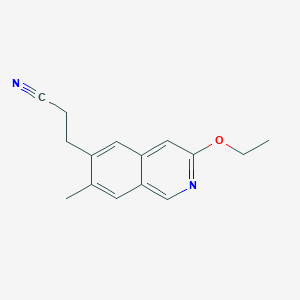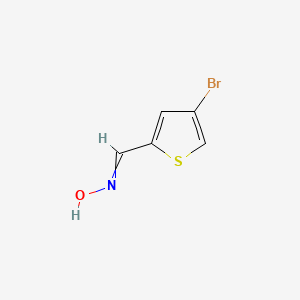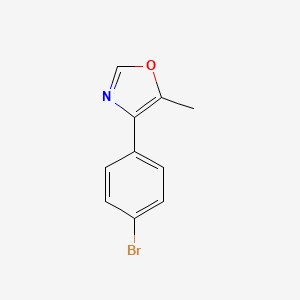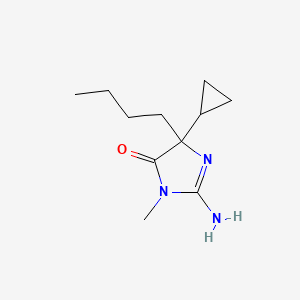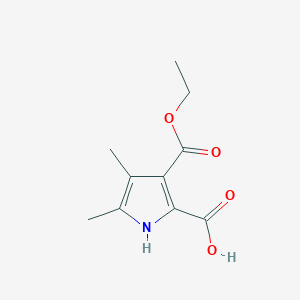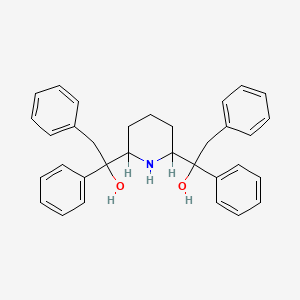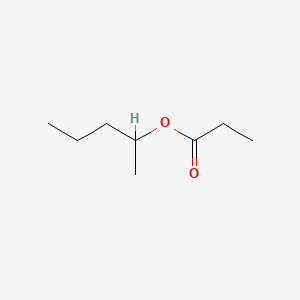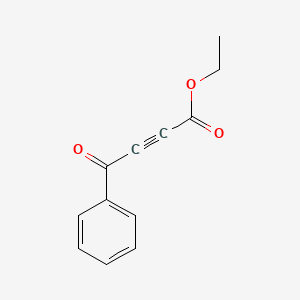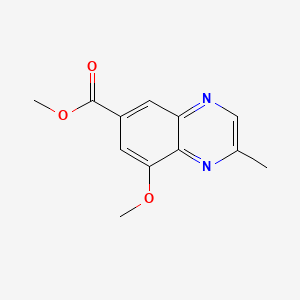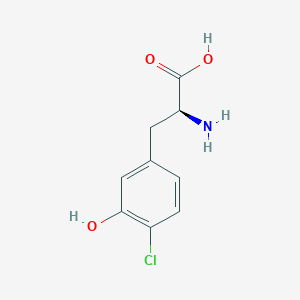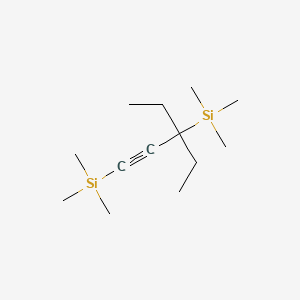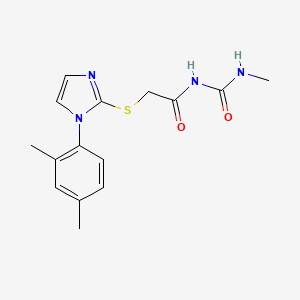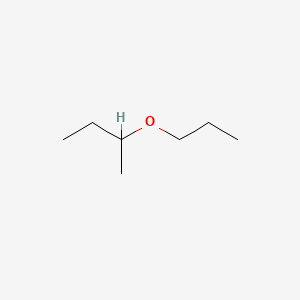
2-Propoxybutane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. It is a colorless liquid that belongs to the class of ethers, characterized by an oxygen atom connected to two alkyl or aryl groups. The structure of 2-Propoxybutane consists of a butane chain with a propoxy group attached to the second carbon atom .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Propoxybutane can be synthesized through the Williamson ether synthesis, which involves the reaction of a suitable alkoxide with a primary alkyl halide. In this case, the reaction between sodium propoxide and 2-bromobutane under reflux conditions can yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves the same Williamson ether synthesis but on a larger scale. The reaction is carried out in a controlled environment to ensure high yield and purity. The process may involve the use of catalysts and optimized reaction conditions to enhance efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Propoxybutane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the ether group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides (Cl-, Br-) can be used under acidic or basic conditions.
Major Products Formed:
Oxidation: Aldehydes or ketones.
Reduction: Alcohols.
Substitution: Various substituted ethers depending on the nucleophile used.
Applications De Recherche Scientifique
2-Propoxybutane has several applications in scientific research:
Chemistry: It is used as a solvent and reagent in organic synthesis.
Biology: It can be used in the study of biological membranes and lipid interactions.
Medicine: It is explored for its potential use in drug delivery systems.
Mécanisme D'action
The mechanism of action of 2-Propoxybutane involves its interaction with molecular targets through its ether functional group. It can participate in hydrogen bonding and dipole-dipole interactions, influencing the behavior of other molecules in its vicinity. The pathways involved include its role as a solvent, facilitating the dissolution and reaction of other compounds .
Comparaison Avec Des Composés Similaires
Diethyl ether: Another common ether with similar solvent properties.
Methyl tert-butyl ether: Used as a fuel additive and solvent.
Ethyl propyl ether: Similar structure but different alkyl groups.
Uniqueness: 2-Propoxybutane is unique due to its specific alkyl groups, which confer distinct physical and chemical properties. Its boiling point, solubility, and reactivity differ from other ethers, making it suitable for specific applications .
Propriétés
Numéro CAS |
61962-23-0 |
|---|---|
Formule moléculaire |
C7H16O |
Poids moléculaire |
116.20 g/mol |
Nom IUPAC |
2-propoxybutane |
InChI |
InChI=1S/C7H16O/c1-4-6-8-7(3)5-2/h7H,4-6H2,1-3H3 |
Clé InChI |
NKCLBERXLKOMPK-UHFFFAOYSA-N |
SMILES canonique |
CCCOC(C)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


